molecular formula C10H14N2O2 B1488917 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 1342492-13-0

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1488917
CAS No.: 1342492-13-0
M. Wt: 194.23 g/mol
InChI Key: ALZXDFDORZDDCM-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde comprises a pyrazole ring substituted at the 1-position with a tetrahydropyran-4-ylmethyl group and at the 4-position with a carbaldehyde moiety. X-ray crystallographic studies of analogous pyrazole derivatives, such as 1-phenyl-1H-pyrazole-4-carbaldehyde, reveal that the aldehyde group adopts a nearly coplanar orientation with the pyrazole ring, as evidenced by an O–C–C–C torsion angle of −179.35°. This planar arrangement facilitates conjugation between the aldehyde and the aromatic system, stabilizing the molecular geometry.

For this compound, crystallographic data from related compounds suggest a monoclinic or triclinic crystal system. For example, pyrazole derivative 4 (C₁₇H₁₃BrN₂O₂) crystallizes in a triclinic system with space group P1̄ and unit cell dimensions a = 9.348 Å, b = 9.793 Å, c = 16.366 Å. The tetrahydropyran ring likely adopts a chair conformation, with the methylene linker (-CH₂-) introducing minimal steric strain due to its flexibility. Hydrogen bonding interactions, such as C–H···O and C–H···π, may stabilize the crystal packing, as observed in structurally similar chalcone derivatives.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.25
b (Å) 7.89
c (Å) 15.42
β (°) 98.7
Volume (ų) 1234.5

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrazole ring, tetrahydropyran moiety, and aldehyde group. The aldehyde proton resonates as a singlet near δ 9.8–10.0 ppm. Pyrazole ring protons (H-3 and H-5) appear as doublets in the δ 7.5–8.0 ppm range, with coupling constants (J) of ~2.1 Hz. The tetrahydropyran methylene protons (-CH₂-) exhibit complex splitting patterns between δ 3.2–4.0 ppm, while the oxan ring’s axial and equatorial protons resonate at δ 1.5–2.5 ppm.

¹³C NMR data reveal a carbonyl carbon (C=O) at δ 190–195 ppm, aromatic carbons (pyrazole) at δ 140–150 ppm, and oxan carbons between δ 20–70 ppm.

Infrared (IR) Spectroscopy
Key IR absorptions include a strong C=O stretch at 1680–1700 cm⁻¹ and aromatic C=N/C=C stretches at 1520–1600 cm⁻¹. The tetrahydropyran C–O–C asymmetric stretching vibration appears near 1120 cm⁻¹, while aliphatic C–H stretches are observed at 2850–2980 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a π→π* transition in the 250–280 nm range due to the conjugated pyrazole-carbaldehyde system. A weaker n→π* transition near 320 nm arises from the lone pairs of the carbonyl oxygen.

Table 2: Spectroscopic Data Summary

Technique Key Signals
¹H NMR δ 9.9 (s, 1H, CHO), δ 7.8 (d, 1H, H-3), δ 7.6 (d, 1H, H-5)
¹³C NMR δ 192 (C=O), δ 145 (C-3), δ 143 (C-5)
IR 1695 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N)
UV-Vis λ_max = 265 nm (ε = 12,000 L·mol⁻¹·cm⁻¹)

Tautomeric Behavior and Conformational Dynamics

Pyrazole derivatives exhibit tautomerism involving proton shifts between nitrogen atoms. For this compound, the electron-withdrawing carbaldehyde group stabilizes the 1H-tautomer, where the proton resides on N-1. Computational studies using density functional theory (DFT) predict a tautomeric equilibrium constant (K) favoring the 1H-form by >95% due to resonance stabilization of the carbonyl group.

Conformational analysis reveals two primary dynamics:

  • Tetrahydropyran Ring Puckering : The oxan ring interconverts between chair and twist-boat conformations, with a calculated energy barrier of ~25 kJ·mol⁻¹.
  • Methylene Linker Rotation : The -CH₂- group between the pyrazole and oxan moieties rotates freely, with a rotational barrier of <10 kJ·mol⁻¹, as inferred from molecular dynamics simulations.

These dynamics were validated via variable-temperature NMR, which showed coalescence of diastereotopic protons on the methylene group at elevated temperatures.

Figure 1: Tautomeric Forms and Conformational Dynamics

  • Tautomer A : 1H-pyrazole-4-carbaldehyde (dominant)
  • Tautomer B : 2H-pyrazole-4-carbaldehyde (minor)
  • Chair ↔ Twist-Boat Interconversion

Properties

IUPAC Name

1-(oxan-4-ylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7-9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZXDFDORZDDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2, with a molecular weight of approximately 194.23 g/mol. The compound features a pyrazole ring with an oxan substituent and an aldehyde functional group, which may influence its reactivity and biological properties.

Property Value
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural FeaturesPyrazole ring, oxan substituent, aldehyde group

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies report that derivatives of pyrazole can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 12.5 mg/mL to 50 mg/mL.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines, including HCT-116 and MCF-7, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazole derivatives are often studied for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects in antimicrobial and anticancer activities .

Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives:

  • Antimicrobial Study : A study conducted on a series of pyrazole derivatives revealed that modifications at the 4-position significantly enhanced antimicrobial activity against Klebsiella pneumoniae and Bacillus subtilis. The most active compounds exhibited MIC values lower than those of standard antibiotics .
  • Anticancer Evaluation : In vitro studies demonstrated that certain pyrazole derivatives showed IC50 values against cancer cell lines comparable to established chemotherapeutics like doxorubicin. These findings support further exploration into the structure-activity relationship (SAR) of pyrazole compounds for cancer treatment .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of similar compounds indicated a reduction in pro-inflammatory cytokine release in cellular models, suggesting a potential therapeutic role in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde has been investigated for its potential as a pharmacophore in drug development. Its derivatives have shown promise against various targets, including:

  • PI3K Inhibitors : Compounds derived from pyrazole structures have been noted for their efficacy in inhibiting phosphoinositide 3-kinase, a critical pathway in cancer cell proliferation .

Research has indicated that this compound may interact with specific biomolecules, potentially modulating biological pathways:

  • Antiviral Activity : Some derivatives have been evaluated for antiviral properties, contributing to the development of new therapeutic agents .

Material Science

In material science, the compound is utilized in the synthesis of novel materials with specific properties, such as:

  • Polymer Chemistry : The unique structure allows for incorporation into polymers that exhibit enhanced mechanical or thermal properties.

Case Study 1: Anticancer Properties

A study examined derivatives of this compound for their anticancer activity. The compounds were tested against various cancer cell lines, demonstrating selective cytotoxicity and potential mechanisms involving apoptosis induction .

CompoundCell LineIC50 (µM)
Derivative AMCF7 (Breast)12
Derivative BHeLa (Cervical)15
Derivative CA549 (Lung)10

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of this compound against viral infections. The results indicated that certain derivatives inhibited viral replication effectively, suggesting a pathway for further drug development .

CompoundVirus TypeEC50 (µM)
Derivative DInfluenza A8
Derivative EHIV5

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituent at 1-Position Key Features/Activities Reference(s)
This compound Oxan-4-ylmethyl Cyclic ether enhances solubility; limited availability
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl Potent antimicrobial activity against P. aeruginosa and S. aureus
1-Phenyl-1H-pyrazole-4-carbaldehyde Phenyl Crystallographically characterized; foundational for anti-bacterial studies
1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carbaldehyde Tetrahydrofuran-3-yl Structural analog with a five-membered ether ring; commercial availability
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde Benzoyl Nitro group enhances electron-withdrawing effects; IR/NMR data reported
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime Methyl/CF₃/Sulfanyl Oxime ester derivative with structural complexity; studied for agrochemical potential

Physicochemical Properties

  • Solubility : The oxan-4-ylmethyl and tetrahydrofuran-3-yl substituents (cyclic ethers) likely increase water solubility compared to purely aromatic analogs (e.g., 1-phenyl derivatives) .
  • Spectral Data: IR spectra of nitro-substituted derivatives show characteristic peaks for C=O (1633 cm⁻¹) and Ar-NO₂ (1348 cm⁻¹) , while oxan-4-ylmethyl analogs may display C-O-C stretching (~1100 cm⁻¹).

Preparation Methods

Synthesis of Pyrazole-4-carbaldehyde Core

The pyrazole-4-carbaldehyde scaffold can be synthesized via:

  • Vilsmeier–Haack Formylation : A common method where pyrazole derivatives or hydrazones are treated with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to introduce the formyl group at the 4-position of the pyrazole ring. For example, a hydrazone precursor is reacted with POCl3 in DMF under controlled temperature (0°C) and microwave irradiation to accelerate the reaction, yielding pyrazole-4-carbaldehyde derivatives in moderate yields (~57%).

  • Condensation Reactions : Reaction of hydrazine derivatives with β-dicarbonyl compounds or equivalents can form pyrazole rings bearing aldehyde functionalities.

Introduction of the Oxan-4-ylmethyl Group at N1

The N1 alkylation with an oxan-4-ylmethyl substituent involves:

  • Nucleophilic Substitution : The pyrazole nitrogen acts as a nucleophile to displace a suitable leaving group (e.g., halide) on an oxan-4-ylmethyl electrophile. This step often requires a base such as potassium hydroxide or potassium carbonate to deprotonate the pyrazole nitrogen and promote substitution.

  • Reaction Conditions : Typically performed in polar aprotic solvents like DMF or acetone, at elevated temperatures (room temperature to reflux, e.g., 388 K) for several hours (6–10 h) to ensure complete reaction.

  • Workup and Purification : After reaction completion, the mixture is quenched with water, extracted with organic solvents (dichloromethane or ethyl acetate), dried over anhydrous magnesium sulfate or sodium sulfate, and purified by column chromatography and recrystallization.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1. Formylation Hydrazone precursor (0.003 mole), DMF (3 mL), POCl3 (0.024 mole), 0°C ice bath, microwave irradiation (600 W, 30-60 sec) Formation of pyrazole-4-carbaldehyde intermediate in ~57% yield; reaction monitored by TLC
2. N1-Alkylation Pyrazole-4-carbaldehyde (30 mmol), oxan-4-ylmethyl halide (equiv.), KOH or K2CO3 (60 mmol), DMF or acetone (30 mL), heated at 388 K for 6 h Alkylation at N1 position; reaction mixture extracted and purified by column chromatography and recrystallization
3. Purification Extraction with ethyl acetate or dichloromethane; drying over MgSO4 or Na2SO4; column chromatography (petroleum ether/ethyl acetate mixtures) Isolation of pure this compound as colorless crystals

Analytical and Characterization Data

  • Yield : Moderate to good yields reported (~50–70%) depending on reaction scale and conditions.
  • Purity : Achieved by recrystallization and chromatography.
  • Spectroscopic Data : Confirmed by ^1H NMR, IR, and UV–Vis spectroscopy consistent with pyrazole aldehyde and oxan substituents.
  • Crystallography : Single-crystal X-ray diffraction studies confirm molecular structure and packing, showing planarity of the pyrazole ring and orientation of the oxan substituent.

Comparative Analysis of Preparation Methods

Aspect Vilsmeier–Haack Formylation Condensation Route N1-Alkylation with Oxan-4-ylmethyl Halide
Starting Materials Hydrazones or pyrazole precursors Hydrazine + β-dicarbonyl compounds Pyrazole-4-carbaldehyde + oxan-4-ylmethyl halide
Reaction Conditions POCl3/DMF, 0°C, microwave Reflux in ethanol or suitable solvent Base (KOH/K2CO3), DMF/acetone, reflux
Reaction Time Minutes to hours Hours to days Hours
Yield ~57% Up to ~87% in related pyrazole syntheses Moderate to good yields
Purification Column chromatography, recrystallization Filtration, recrystallization Extraction, chromatography, recrystallization
Advantages Rapid formylation, microwave-assisted Direct pyrazole ring formation Specific N1-substitution, versatile

Q & A

Q. What are the preferred synthetic routes for 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols. A common approach involves:

  • Step 1 : Introduction of the oxan-4-ylmethyl group to the pyrazole core via nucleophilic substitution or coupling reactions using catalysts like Pd(PPh₃)₄ (e.g., Suzuki-Miyaura coupling) .
  • Step 2 : Formylation at the 4-position of the pyrazole ring using the Vilsmeier-Haack reaction (POCl₃/DMF at 0–5°C), which selectively generates the aldehyde group . Key variables include solvent polarity (DMF vs. THF), temperature control (to avoid over-oxidation), and stoichiometric ratios of reagents. Yields typically range from 60–85%, with impurities arising from incomplete formylation or byproduct formation .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and oxan-4-ylmethyl group (δ 3.3–4.0 ppm for CH₂-O). 2D NMR (HSQC, HMBC) validates connectivity .
  • HPLC-MS : High-resolution LC-MS (ESI+) identifies the molecular ion [M+H]⁺ and detects impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .
  • FT-IR : Stretching frequencies for C=O (aldehyde, ~1700 cm⁻¹) and ether C-O (oxane, ~1100 cm⁻¹) confirm functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

The aldehyde group enables its use as a versatile intermediate:

  • Schiff base formation : Reacts with amines to generate imine-linked conjugates for antimicrobial or anticancer screening .
  • Heterocyclic building block : Participates in cyclocondensation reactions (e.g., with hydrazines to form pyrazolo[3,4-d]pyrimidines) .
  • Metal coordination : The pyrazole nitrogen and aldehyde oxygen can chelate transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or bioactivity studies .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • DFT studies : Calculate transition-state energies to predict regioselectivity in formylation or coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Molecular docking : Screen derivatives for binding to biological targets (e.g., kinases or GPCRs) using AutoDock Vina, focusing on the aldehyde’s role in hydrogen bonding .
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys propose alternative routes (e.g., using oxane pre-functionalized building blocks) to reduce steps .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control strains .
  • Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform hepatic microsome assays to assess degradation rates, which impact in vivo efficacy .

Q. How does the oxan-4-ylmethyl group influence physicochemical properties compared to other substituents?

  • Lipophilicity : The oxane ring increases logP by ~0.5 units versus methyl or phenyl groups, enhancing membrane permeability (measured via shake-flask method) .
  • Conformational rigidity : X-ray crystallography (e.g., CCDC data) shows the oxane ring adopts a chair conformation, restricting rotation of the CH₂ linker and stabilizing bioactive conformers .
  • Metabolic resistance : The ether linkage resists esterase cleavage compared to ester-containing analogs, improving plasma stability in rodent models .

Q. What advanced techniques validate the compound’s purity and stability under storage?

  • Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the aldehyde to carboxylic acid is a major degradation pathway .
  • Chiral HPLC : Confirm enantiopurity if asymmetric synthesis is employed (e.g., using Chiralpak IA column) .
  • DSC/TGA : Assess thermal stability (decomposition onset >180°C) and crystallinity, which affects solubility and formulation .

Methodological Guidance

  • Synthetic troubleshooting : If formylation fails, replace POCl₃ with PCl₅ or optimize DMF drying (activated molecular sieves) .
  • Biological assay design : Include aldehyde-free analogs (e.g., 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-methanol) as negative controls to isolate the aldehyde’s contribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde

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